molecular formula C23H20ClN3O3 B2856003 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 442649-95-8

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2856003
CAS No.: 442649-95-8
M. Wt: 421.88
InChI Key: SLGPKVBCGDIDII-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture: a 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline core fused to a 3-phenyl-4,5-dihydro-1H-pyrazole ring, with a propan-1-one substituent at the pyrazole 1-position. The propan-1-one group may influence solubility and metabolic stability. Structural elucidation of such compounds often employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (FTIR, NMR) .

Properties

IUPAC Name

1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-2-22(28)27-19(12-18(26-27)14-6-4-3-5-7-14)16-10-15-11-20-21(30-9-8-29-20)13-17(15)25-23(16)24/h3-7,10-11,13,19H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGPKVBCGDIDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available research findings.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the quinoline core followed by the introduction of the pyrazole and dioxin moieties. The synthetic pathways often utilize palladium-catalyzed reactions and other coupling methods to achieve the desired structural complexity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives containing similar quinoline and pyrazole structures have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
3aMDA-MB-23110
3bPC-328
4eMDA-MB-23115
5bPC-335

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Compounds such as 3b and 4e exhibit particularly strong activity against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231), suggesting that modifications to the core structure can enhance biological efficacy .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in cell proliferation. For example, compounds targeting heat shock protein 90 (Hsp90) have shown promise in disrupting cancer cell survival pathways. The degradation of client proteins like Cdk4 was observed following treatment with specific derivatives, indicating a potential pathway for therapeutic intervention .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds structurally related to This compound :

  • Antimicrobial Activity : Some derivatives have shown antimicrobial properties against various bacterial strains. For instance, quinoxaline derivatives have been reported to possess significant antibacterial activity due to their ability to inhibit bacterial growth through various mechanisms .
  • Antimalarial Activity : A derivative similar in structure has been reported to exhibit potent antimalarial effects against Plasmodium falciparum. This highlights the potential for developing new antimalarial agents based on this scaffold .
  • Cytotoxicity Studies : Cytotoxicity assays using human fetal lung fibroblast (MRC-5) cells revealed that many derivatives were non-toxic at certain concentrations, suggesting a favorable therapeutic index for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of quinoline structures exhibit significant antitumor effects through various mechanisms, such as enzyme inhibition and apoptosis induction in cancer cells . Specifically, the incorporation of the dioxinoquinoline structure has been associated with enhanced potency against various cancer cell lines.

Case Study: Hsp90 Inhibition
A study focusing on related compounds demonstrated that derivatives of 7-aryl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline showed promising results as inhibitors of Heat Shock Protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation . The structural modifications similar to those in 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one could enhance its efficacy as an Hsp90 inhibitor.

Metabolic Regulation

The compound has also been studied for its role in activating pyruvate kinase R (PKR), an enzyme critical for glycolysis. Activation of PKR can lead to increased ATP production and improved metabolic health . This application is particularly relevant for conditions such as sickle cell disease (SCD), where enhanced glycolytic activity can alleviate symptoms by increasing red blood cell flexibility and reducing sickling.

Case Study: PKR Activation
In preclinical models, compounds similar to this compound were shown to effectively decrease levels of 2,3-Diphosphoglycerate (2,3-DPG) while increasing ATP levels in red blood cells. This dual effect provides a therapeutic advantage in managing SCD by promoting better oxygen delivery .

Summary Table of Applications

Application AreaMechanismRelevant Studies
Anticancer ActivityHsp90 Inhibition
Metabolic RegulationPKR Activation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Heterocycles

Compound Name Key Substituents/Modifications Structural Differences vs. Target Compound
1-benzoyl-5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazole Benzoyl group at pyrazole 1-position Propan-1-one (target) vs. benzoyl (analogue)
3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Quinazolinone core, amino linker Quinoline-dioxino replaced by quinazolinone
  • Core heterocycle: Quinoline-dioxino systems (target) exhibit distinct electronic properties vs. quinazolinones, affecting π-π stacking and target binding .

Quinoline-Based Analogues

Compound Name Key Features Biological Relevance
3-cyclohexyl-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one Dithioloquinoline core, cyclohexyl group Enhanced metabolic stability due to sulfur atoms
8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl derivatives Ethoxy and dimethyl substituents Altered steric and electronic profiles
  • Quinoline modifications: The target’s dioxino group (oxygen-containing) vs. dithiolo (sulfur-containing) in impacts redox stability and hydrogen-bonding capacity.
  • Substituent effects : Chlorine (target) vs. ethoxy () alters lipophilicity (Cl: +0.71 vs. OEt: +0.38 in π-system contributions).

Heterocyclic Hybrids with Diverse Cores

Compound Name Core Structure Potential Applications
4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin derivatives Coumarin-benzodiazepine hybrid Fluorescence-based probes
2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone Pyridoindole core, piperidine substituent CNS-targeted activity
  • Core complexity: The target’s pyrazole-quinoline system is less bulky than coumarin-benzodiazepine hybrids (), possibly improving membrane permeability .
  • Pharmacological targets: Pyrazole-quinoline systems (target) may favor kinase or neurotransmitter receptor binding, whereas coumarin hybrids () are explored for optical applications .

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